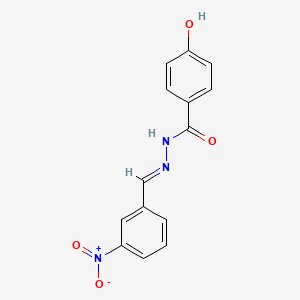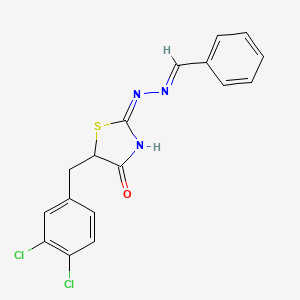![molecular formula C15H15BrN4O4S B11988582 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988582.png)
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-スルファニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、ブロモフェノキシ基、ヒドロキシプロピル鎖、およびプリンコアに結合したスルファニル基を含むユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と用途により、科学研究のさまざまな分野で注目されています。
準備方法
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-スルファニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、通常、入手しやすい前駆体から出発して、複数の手順を伴います。合成経路には、次の手順が含まれる場合があります。
ブロモフェノキシ中間体の形成: この手順では、4-ブロモフェノールと適切なアルキル化剤を反応させてブロモフェノキシ基を形成します。
ヒドロキシプロピル鎖の付加: ブロモフェノキシ中間体を次に、エポキシドまたは類似の試薬と反応させてヒドロキシプロピル鎖を導入します。
プリンコアの形成: 次に、ヒドロキシプロピル-ブロモフェノキシ中間体を、適切な条件下でプリン誘導体とカップリングしてプリンコアを形成します。
スルファニル基の導入: 最後に、チオール化反応によりスルファニル基を導入し、標的化合物の合成を完了します。
工業生産方法には、収率と純度を向上させるためのこれらの手順の最適化、およびスケーラブルな反応条件と精製技術の使用が含まれる場合があります。
化学反応の分析
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-スルファニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するように酸化できます。
還元: ブロモフェノキシ基は、水素化リチウムアルミニウムなどの還元剤を使用してフェノールに還元できます。
置換: ブロモフェノキシ基の臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
加水分解: ヒドロキシプロピル鎖は、酸性または塩基性条件下で加水分解して、対応するアルコールと酸を形成できます。
これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:アミン、チオール)などがあります。
科学研究への応用
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-スルファニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素阻害や受容体結合など、その潜在的な生物活性について研究されています。
医学: がんや感染症などのさまざまな病気に対する治療薬としての可能性を調査するための研究が進められています。
産業: 新素材の開発や、他の貴重な化合物の合成のための前駆体として使用されます。
科学的研究の応用
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-スルファニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素や受容体の阻害剤として作用し、生物学的プロセスを調節する可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-スルファニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、次のような他の類似の化合物と比較することができます。
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-(4-メチル-1-ピペラジニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオン: この化合物は、スルファニル基の代わりにピペラジニル基を持っています。これにより、生物活性と用途が異なる可能性があります.
7-[3-(2,4-ジクロロフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-(4-メチル-1-ピペラジニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオン: ブロモフェノキシの代わりにジクロロフェノキシが存在することは、その反応性や生物学的標的との相互作用に影響を与える可能性があります.
7-[3-(4-ブロモフェノキシ)-2-ヒドロキシプロピル]-3-メチル-8-スルファニル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの独自性は、その官能基の特定の組み合わせにあります。これにより、独特の化学的および生物学的特性が与えられます。
類似化合物との比較
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a piperazinyl group instead of a sulfanyl group, which may result in different biological activities and applications.
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: The presence of dichlorophenoxy instead of bromophenoxy may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H15BrN4O4S |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C15H15BrN4O4S/c1-19-12-11(13(22)18-14(19)23)20(15(25)17-12)6-9(21)7-24-10-4-2-8(16)3-5-10/h2-5,9,21H,6-7H2,1H3,(H,17,25)(H,18,22,23) |
InChIキー |
HDPFVOWCXUJQOM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)
![5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988514.png)
![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11988522.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)


![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)
![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11988568.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)

